molecular formula C15H11ClFN3O2S2 B2879125 3-chloro-4-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide CAS No. 2034539-20-1

3-chloro-4-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2879125
CAS No.: 2034539-20-1
M. Wt: 383.84
InChI Key: AIYCUQRJCQFTTI-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a high-purity synthetic compound of interest in early-stage chemical and pharmaceutical research. This complex molecule is characterized by a benzenesulfonamide core, a common pharmacophore in medicinal chemistry, which is substituted with chloro and fluoro groups and linked via a methylene bridge to a pyrazine ring bearing a thiophene moiety . The presence of these distinct aromatic and heteroaromatic systems makes this compound a valuable scaffold for the synthesis of more complex molecules and a potential candidate for screening in drug discovery programs. Researchers may utilize this compound in the development of targeted chemical libraries for probing specific biological pathways. Its structural features suggest potential for investigation as a modulator of various enzyme families, particularly where a sulfonamide group can play a key role in target binding. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, and all experimental applications are the responsibility of the end-user.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN3O2S2/c16-12-7-11(1-2-13(12)17)24(21,22)20-8-14-15(19-5-4-18-14)10-3-6-23-9-10/h1-7,9,20H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYCUQRJCQFTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide typically involves multi-step organic synthesis. A common route includes:

    Formation of the Pyrazine Moiety: Starting with a thiophene derivative, the pyrazine ring can be constructed through cyclization reactions involving appropriate precursors such as 2,3-diaminopyrazine.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide linkage. This can be done by reacting the halogenated aromatic amine with a sulfonyl chloride under basic conditions, typically using a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The halogen atoms (chlorine and fluorine) on the benzene ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of the thiophene ring.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) for reduction of nitro groups.

    Substitution: Sodium methoxide or other strong nucleophiles for nucleophilic aromatic substitution.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines from nitro groups.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-chloro-4-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique combination of functional groups allows for diverse chemical modifications.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential pharmacological properties. The presence of the sulfonamide group suggests possible applications as an antibacterial or antifungal agent, while the pyrazine and thiophene rings are often found in compounds with anti-inflammatory or anticancer activities.

Industry

In industrial applications, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (OLEDs), due to the electronic properties conferred by the thiophene and pyrazine rings.

Mechanism of Action

The mechanism by which 3-chloro-4-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group can mimic the structure of natural substrates of certain enzymes, leading to competitive inhibition.

Comparison with Similar Compounds

Core Structural Analog: 3-Chloro-4-fluoro-N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide ()

Key Differences :

  • Substituent on Pyrazine : The target compound has a thiophen-3-yl group attached to the pyrazine ring, whereas the analog in features a 1,2,4-oxadiazol-5-yl group linked to a cyclohexyl moiety.
  • Steric Bulk : The cyclohexyl group in the analog adds significant steric hindrance, which could reduce membrane permeability compared to the methyl linker in the target compound.

Hypothetical Property Comparison :

Property Target Compound Compound
Molecular Weight (g/mol) ~425 (estimated) ~498 (Ref: 10-F751672)
Solubility (LogP) Moderate (thiophene) Lower (oxadiazole/cyclohexane)
Bioavailability Likely higher Reduced due to bulk

Functional Group Analog: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

Key Differences :

  • Heterocyclic System : The compound contains a pyrazolo[3,4-d]pyrimidine fused ring system, compared to the simpler pyrazine-thiophene motif in the target compound.
  • Substituent Complexity : The chromen-4-one and fluorophenyl groups in suggest a focus on targeting enzymes like cyclooxygenase (COX) or kinases, whereas the thiophene-pyrazine hybrid may prioritize kinase or protease inhibition .
  • Synthetic Accessibility : The target compound’s synthesis likely involves Suzuki-Miyaura coupling for thiophene attachment, while ’s multi-step synthesis (e.g., boronic acid cross-coupling) increases complexity .

Notable Data:

  • Melting Point : compound melts at 175–178°C, indicative of high crystallinity due to aromatic stacking . The target compound’s melting point is unreported but expected to be lower due to reduced planar rigidity.
  • Mass Spectrometry : compound has a mass of 589.1 (M+1), reflecting its larger molecular framework .

Heterocyclic Hybrid Analog: 7-[(3S)-3,4-Dimethylpiperazin-1-yl]-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one ()

Key Differences :

  • Heterocycle Diversity: The compound integrates pyrido-pyrimidinone and dimethylpyrazolo-pyrazine systems, contrasting with the target’s benzenesulfonamide-pyrazine-thiophene architecture.
  • Pharmacophore Design : The dimethylpiperazine group in likely enhances solubility and targets G-protein-coupled receptors (GPCRs), while the thiophene in the target compound may favor hydrophobic binding pockets .

Functional Implications :

  • Target Selectivity: ’s pyrido-pyrimidinone core is common in antiviral agents, whereas benzenesulfonamide derivatives are prevalent in anti-inflammatory and anticancer contexts .

Research Findings and Implications

  • Electronic Effects : Thiophene’s electron-rich nature may improve binding affinity in kinase targets compared to oxadiazole-based analogs .
  • Unresolved Questions : Direct biological data for the target compound are absent in the provided evidence; further studies on its kinase inhibition profile or solubility are warranted.

Biological Activity

3-Chloro-4-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, incorporating halogenated aromatic rings, a pyrazine moiety, and a thiophene ring, suggests diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C15H11ClFN3O2S\text{C}_{15}\text{H}_{11}\text{Cl}\text{F}\text{N}_{3}\text{O}_{2}\text{S}

IUPAC Name

The IUPAC name of the compound is:
3-chloro-4-fluoro-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzenesulfonamide .

The biological effects of this compound are attributed to its interaction with various molecular targets. The sulfonamide group can mimic natural substrates for certain enzymes, leading to competitive inhibition. This mechanism is particularly relevant in the context of antibacterial and antifungal activities, where the compound may inhibit bacterial dihydropteroate synthase or other key enzymes involved in folate synthesis.

Antimicrobial Properties

Research indicates that compounds with sulfonamide groups exhibit significant antibacterial and antifungal activities. The presence of the thiophene and pyrazine rings enhances these effects by potentially increasing lipophilicity and improving membrane permeability.

Activity Type Observed Effect Reference
AntibacterialInhibition of bacterial growth
AntifungalSignificant antifungal activity

Anticancer Potential

The structural components of this compound suggest potential anticancer properties. Compounds containing thiophene and pyrazine moieties have been associated with anti-inflammatory and anticancer activities due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis .

Cancer Type Effect Reference
Various solid tumorsInduction of apoptosis

Case Studies

  • Antiviral Activity : A study investigating N-Heterocycles found that derivatives similar to this compound exhibited antiviral properties against specific viral targets. The compounds showed improved binding affinity, suggesting a promising avenue for further research in antiviral therapies .
  • Inhibition of Enzymatic Activity : In vitro studies demonstrated that related compounds effectively inhibited key enzymes involved in cancer cell metabolism, indicating that the compound could serve as a lead structure for developing potent anticancer agents .

Comparative Analysis with Similar Compounds

A comparative study with similar compounds highlights the unique properties of this compound:

Compound Key Features Biological Activity
3-chloro-4-fluoro-N-(pyrazin-2-ylmethyl)benzenesulfonamideLacks thiophene ringReduced activity compared to target compound
3-chloro-4-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamideThiophene in different positionAltered reactivity and potential interactions

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